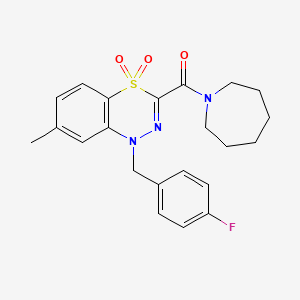
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Reactivity
The compound 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione is a complex heterocyclic molecule. While specific studies on this compound are scarce, research on similar heterocyclic compounds provides insights into possible synthetic routes and reactivities. For instance, a study by Ibrahim et al. (2011) explored the synthesis of heteroaryl thiazolidine-2,4-diones through condensation reactions involving chromone and thiazolidine-2,4-dione, leading to the formation of pyrazole, isoxazole, and other derivatives. They also investigated the antimicrobial activities of the synthesized compounds against various pathogens (Ibrahim, Abdel-Megid, & El-Gohary, 2011). Similarly, Makino, Nakanishi, and Tsuji (2003) focused on the solid-phase synthesis of benzothiadiazin-4-one 2-oxides, which share structural similarities with the compound . Their work highlighted the significance of solid-phase synthesis in the development of non-peptide organic compounds for drug discovery (Makino, Nakanishi, & Tsuji, 2003).
Biological Applications and Bioactivity
Carbonic Anhydrase Inhibition
In the realm of biological activity, Eraslan-Elma et al. (2022) synthesized 1H-indole-2,3-dione derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The study found that these compounds displayed potent inhibitory activity, particularly against the hCA II isoenzyme, with selectivity over other isoenzymes. This suggests potential applications in targeting specific enzymatic pathways (Eraslan-Elma et al., 2022).
Antitumor Activity
A novel kind of antitumor drugs was explored by Huang, Lin, and Huang (2001), using sulfonamide as the parent compound. They designed and synthesized sulfonamide derivatives, demonstrating potent antitumor activities with low toxicity in mice. This study indicates the potential therapeutic applications of heterocyclic compounds in cancer treatment (Huang, Lin, & Huang, 2001).
Antioxidant Properties
Karalı et al. (2010) synthesized spiroindolinones incorporating a benzothiazole moiety and evaluated their antioxidant activities. The compounds showed strong scavenging activities and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı et al., 2010).
Anticandida Properties
Khan (2018) worked on synthesizing bis-heterocycles attached to pyrrole rings and assessed their inhibitory effect against several Candida isolates. Some of these compounds demonstrated good activities, showcasing the potential of heterocyclic compounds in antifungal therapies (Khan, 2018).
properties
IUPAC Name |
azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-16-6-11-20-19(14-16)26(15-17-7-9-18(23)10-8-17)24-21(30(20,28)29)22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNUVRPKDXADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

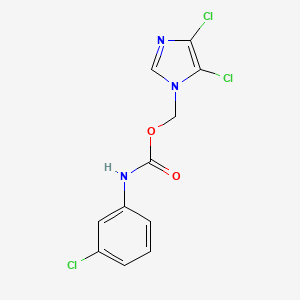
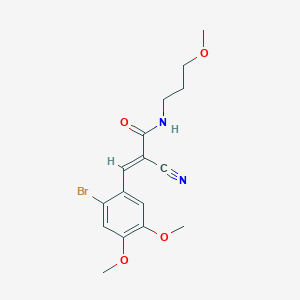
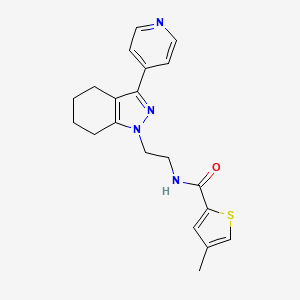
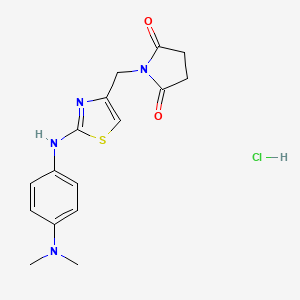
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)
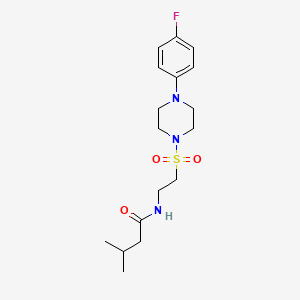
![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)
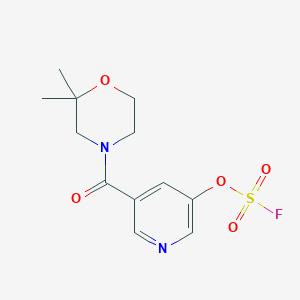
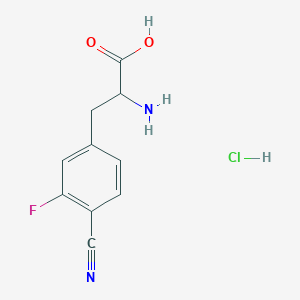
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,4S,6As,6bR,8S,8aR,14S,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)